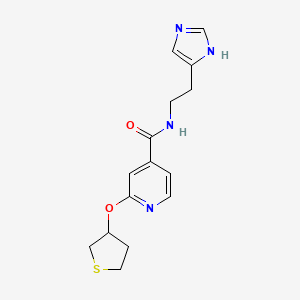

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

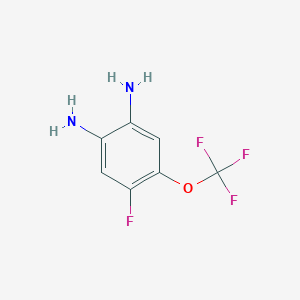

Synthesis and Antimicrobial Activity

A study by Patel, Paliwal, and Bhandari (2017) describes the synthesis of imidazolidine derivatives of isonicotinamide, which include structures similar to N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were evaluated for their antimicrobial properties against bacteria such as Staphylococcus aureus and E. coli, fungi like Candida Albicans, and the Mycobacterium tuberculosis bacterium. The synthesized compounds showed significant activity against these strains, suggesting potential applications in developing antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

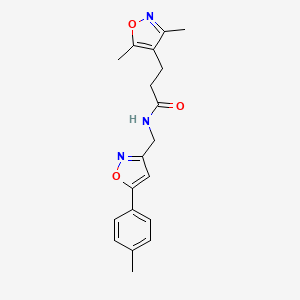

Oxidative C-N Bond Formation

Research conducted by Huo, Tang, Xie, Wang, and Dong (2016) on the oxidative carbon-nitrogen bond formation involving 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones resulted in complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. This process, achieved under mild and metal-free conditions, indicates the utility of this compound in synthesizing complex heterocyclic compounds, potentially useful in pharmaceutical and material science applications (Huo et al., 2016).

Isozyme-Selective Heme Oxygenase Inhibitors

Vlahakis, Kinobe, Bowers, Brien, Nakatsu, and Szarek (2006) explored the synthesis and evaluation of several imidazole-dioxolane compounds, including structures resembling this compound, as novel inhibitors of heme oxygenase (HO). These compounds exhibited high selectivity for the HO-1 isozyme and could be instrumental in researching stress-induced conditions and diseases (Vlahakis et al., 2006).

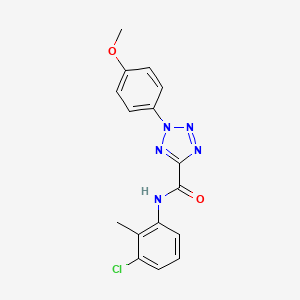

Xanthine Oxidase Inhibitors

A study by Zhang, Zhang, Tu, Wu, Zhang, and Meng (2019) on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which share a structural motif with this compound, identified these compounds as potent xanthine oxidase (XO) inhibitors. The findings suggest potential applications in treating diseases like gout or hyperuricemia by inhibiting XO activity, demonstrating the versatility of this chemical framework in medicinal chemistry (Zhang et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(18-5-2-12-8-16-10-19-12)11-1-4-17-14(7-11)21-13-3-6-22-9-13/h1,4,7-8,10,13H,2-3,5-6,9H2,(H,16,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAVDHVEZKEMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)

![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)

![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)

![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)

![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)

![7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918096.png)

![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)